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molecular formula C12H14BrFO3 B8402533 Methyl 3-fluoro-4-(3-bromopropyloxy)-phenylacetate

Methyl 3-fluoro-4-(3-bromopropyloxy)-phenylacetate

Cat. No. B8402533
M. Wt: 305.14 g/mol
InChI Key: SUKFEXMTUMXVTP-UHFFFAOYSA-N
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Patent
US06090836

Procedure details

A solution of methyl 3-fluoro-4-hydroxyphenylacetate (25.545 grams) in 2-butanone (300 mL) was treated with 1,3-dibromopropane (48.79 mL) and potassium carbonate (50.859 grams). The mixture was refluxed for 4 hours. The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer. The organic was washed once with water, then dried over magnesium sulfate. The organic was filtered and evaporated to an oil which was chromatographed over silica gel with hexane/methylene chloride (2:1) to afford the title compound. This compound was taken forward without further purification.
Quantity
25.545 g
Type
reactant
Reaction Step One
Quantity
48.79 mL
Type
reactant
Reaction Step One
Quantity
50.859 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].[Br:14][CH2:15][CH2:16][CH2:17]Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[O:8][CH2:17][CH2:16][CH2:15][Br:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.545 g
Type
reactant
Smiles
FC=1C=C(C=CC1O)CC(=O)OC
Name
Quantity
48.79 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
50.859 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer
WASH
Type
WASH
Details
The organic was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel with hexane/methylene chloride (2:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OCCCBr)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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